Lipophilicity Shift Relative to the Clinical PARP Inhibitor Pharmacophore DR2313
The target compound exhibits a computed logP (XLogP3) of -0.1, compared with -0.2 for the thiopyrano PARP inhibitor DR2313 (2-methyl-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one). The +0.1 log unit difference, while modest, is consistent with the replacement of a ring sulfur with oxygen and a methyl with a methylthio group [1]. In CNS drug discovery, even small logP shifts can influence brain penetration and off-target binding profiles.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | -0.1 (XLogP3-AA) |
| Comparator Or Baseline | DR2313: -0.2 (XLogP3) |
| Quantified Difference | Δ = +0.1 log units (target compound more lipophilic) |
| Conditions | Computational prediction: PubChem XLogP3 algorithm; DR2313 value from commercial database |
Why This Matters
Slightly higher lipophilicity can enhance passive membrane permeability but may also increase metabolic liability; scientists must select the analog that best matches their required pharmacokinetic profile.
- [1] PubChem. Compound Summary for CID 137046960: 2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one. National Center for Biotechnology Information (2024). View Source
